5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride
Description
Properties
CAS No. |
56879-61-9 |
|---|---|
Molecular Formula |
C17H22ClNO5 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-(morpholin-4-ium-4-ylmethyl)-1-benzofuran-3-carboxylate;chloride |
InChI |
InChI=1S/C17H21NO5.ClH/c1-3-22-17(19)16-13-10-12(20-2)4-5-14(13)23-15(16)11-18-6-8-21-9-7-18;/h4-5,10H,3,6-9,11H2,1-2H3;1H |
InChI Key |
OKEBISFYIUPKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride generally follows a convergent approach involving:
- Construction or procurement of the benzofuran-3-carboxylic acid ethyl ester core with a methoxy substituent at position 5
- Introduction of a morpholinomethyl group at position 2 via nucleophilic substitution or reductive amination
- Conversion to hydrochloride salt to improve compound handling and purity
Optimization techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to improve yields and reduce reaction times.
Stepwise Synthesis Details
Step 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid ethyl ester
- Starting from 2-hydroxy-3-methoxybenzaldehyde derivatives, nitration and subsequent functional group transformations yield the benzofuran core with the methoxy group at position 5.
- Esterification with ethanol under acidic conditions forms the ethyl ester at the 3-carboxylic acid position.
- For example, Kowalewska et al. (2013) reported synthesis of related benzofuran-2-carboxylic acid ethyl esters via nitration, cyclization, and esterification steps.
Step 2: Introduction of Morpholinomethyl Group at Position 2
- The morpholinomethyl substituent is introduced typically via nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 2 of the benzofuran ring or via reductive amination of an aldehyde intermediate with morpholine.
- The reaction is often conducted in the presence of a base such as sodium carbonate in isopropanol or ethanol solvent, under reflux conditions.
- The morpholine ring acts as a nucleophile attacking the electrophilic site on the benzofuran intermediate.
Step 3: Formation of Hydrochloride Salt
Representative Experimental Procedure (Adapted from Patent and Literature Sources)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, nitration, cyclization, esterification with ethanol, acid catalyst | 5-Methoxy-3-benzofurancarboxylic acid ethyl ester | 85-90 | Purification by recrystallization |
| 2 | Reaction of ester with morpholine hydrochloride, sodium carbonate base, reflux in isopropanol | 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester (free base) | 80-85 | Reaction time: 4-6 hours |
| 3 | Treatment with HCl in ethanol, cooling and filtration | Hydrochloride salt of target compound | 95-98 | Crystallization yields pure salt |
Analytical and Research Findings
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on benzofuran ring and presence of morpholinomethyl group.
- Mass Spectrometry (MS): Confirms molecular weight and purity; typical molecular ion peak observed at m/z ~339 (M+H)+ for hydrochloride salt.
- Infrared Spectroscopy (IR): Identifies ester carbonyl (~1735 cm^-1) and morpholine ring vibrations.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically >98% after final crystallization.
Optimization Studies
- Microwave-assisted synthesis has been reported to reduce reaction times in morpholine substitution steps from hours to minutes without compromising yield.
- Solvent-free or minimal solvent conditions have been explored to improve environmental sustainability and reduce waste.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
-
Pharmacological Potential :
- The compound has been studied for its effects on various biological systems. Initial toxicity assessments indicate an LD50 of 635 mg/kg in mice, suggesting a moderate level of acute toxicity when administered intraperitoneally .
- Its structural similarity to known bioactive compounds suggests potential activity as an analgesic or anti-inflammatory agent.
-
Mechanism of Action :
- The presence of the morpholine group may enhance the compound's ability to interact with biological targets such as G protein-coupled receptors (GPCRs) or other enzyme systems involved in pain and inflammation pathways. Further studies are needed to elucidate specific mechanisms.
Medicinal Chemistry Applications
- Drug Development :
- The compound's unique structure makes it a candidate for further development as a therapeutic agent. Researchers are exploring its efficacy in treating conditions such as chronic pain, inflammation, and possibly neurodegenerative diseases.
- The ethyl ester moiety may provide favorable pharmacokinetic properties, enhancing absorption and bioavailability.
Case Studies and Research Findings
-
Neuroprotective Effects :
- Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests that 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride could be investigated for potential use in neurodegenerative disease models .
- Antioxidant Activity :
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmacological Potential | Analgesic and anti-inflammatory effects under investigation |
| Mechanism of Action | Interaction with GPCRs or enzyme systems related to pain and inflammation |
| Drug Development | Potential candidate for chronic pain and neurodegenerative disease treatment |
| Neuroprotective Effects | Possible protective effects against oxidative stress in neuronal cells |
| Antioxidant Activity | Potential role in mitigating oxidative damage |
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Key structural analogs differ in substituents at positions 2 and 5, as well as the presence of additional functional groups. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Morpholine vs. Piperidine : The morpholine ring introduces an oxygen atom, increasing polarity and water solubility compared to the piperidine analog. This may reduce blood-brain barrier penetration but improve renal excretion .
- Methoxy vs. Hydroxy : The methoxy group in the target compound offers metabolic stability, whereas hydroxy groups (e.g., in Phenicaberan) may undergo glucuronidation, affecting half-life .
- Ester Variations: Ethyl esters are common prodrug motifs.
Pharmacological and Physicochemical Properties
Biological Activity
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C17H21NO5
- Molecular Weight : Approximately 319.4 g/mol
- IUPAC Name : Ethyl 5-methoxy-2-(morpholinomethyl)-3-benzofurancarboxylate hydrochloride
The compound features a benzofuran core with a methoxy group and a morpholinomethyl side chain, which are significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, modulating enzyme activity or receptor binding. Such interactions are crucial for understanding its therapeutic potential.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
The compound exhibited potent antiproliferative activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of the compound was also evaluated, showing significant activity across multiple assays. The presence of the methoxy group enhances its ability to stabilize free radicals, which is critical for reducing oxidative stress in cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive bacteria. For instance, it showed promising results against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : In a study focusing on various benzimidazole derivatives, the introduction of methoxy and hydroxy groups significantly enhanced antiproliferative activity. The results indicated that compounds with similar structural features to this compound could exhibit selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .
- Comparative Analysis with Other Compounds : A comparative study highlighted that compounds within the benzofuran family often display diverse biological activities due to variations in their substituents. The unique structure of this compound allows it to potentially bind more effectively to specific receptors compared to other derivatives .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve ≥98% purity .
- NMR : Key signals include the morpholine methylene protons (δ 3.6–3.8 ppm, multiplet) and benzofuran aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 353.84 (M+H⁺) for the free base and 390.29 (M+Cl⁻) for the hydrochloride salt .
What in vitro models are suitable for evaluating this compound’s biological activity, and what targets are hypothesized?
Advanced Research Question
- Receptor Binding Assays : Screen against serotonin (5-HT) receptors due to structural similarity to known 5-HT ligands (e.g., GR125743 and RS57639) . Competitive binding assays using radiolabeled ligands (e.g., [³H]LSD) quantify IC₅₀ values.
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or cytochrome P450 isoforms using fluorogenic substrates .
Hypothesis : The morpholine and benzofuran groups may target GPCRs or allosteric enzyme pockets, as seen in analogs like E55888 .
How can computational modeling predict SAR and guide derivative design?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT₂A. The morpholine oxygen forms hydrogen bonds with Asp155, while the benzofuran core engages in hydrophobic contacts .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the benzofuran ring enhance binding affinity by 20–30% in silico .
What strategies address discrepancies in reported biological activity data across structural analogs?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values of morpholine vs. piperidine analogs (e.g., WAY-299845-A vs. PNU109291) to identify substituent-specific trends .
- Solubility Correction : Normalize activity data using measured solubility (e.g., PBS pH 7.4) to account for bioavailability differences .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCRs) and controls (e.g., ketanserin for 5-HT₂A) to minimize variability .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Degrades <5% at 25°C over 6 months (HPLC data), but accelerates at >40°C due to ester hydrolysis .
- Light Sensitivity : Store in amber vials; UV exposure causes benzofuran ring decomposition (30% degradation in 48 hours under UV light) .
- Solution Stability : Stable in DMSO at -20°C for 1 year; aqueous solutions (pH 7.4) degrade 15% in 1 week .
How do halogen substitutions on the benzofuran ring affect bioactivity?
Advanced Research Question
- Bromine : Increases lipophilicity (LogP +0.5) and enhances CNS penetration in analogs like ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate .
- Fluorine : Improves metabolic stability (CYP3A4 t₁/₂ increases from 2.1 to 4.7 hours) but reduces aqueous solubility by 40% .
What in vivo models are appropriate for pharmacokinetic and efficacy studies?
Advanced Research Question
- Rodent Models : Sprague-Dawley rats for oral bioavailability (F = 35–50% due to first-pass metabolism) .
- Tissue Distribution : Radiolabeled compound (¹⁴C) shows high brain uptake (brain:plasma ratio = 0.8) in mice, supporting CNS target engagement .
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., carboxylic acid via esterase cleavage) in plasma .
What synthetic modifications can reduce off-target interactions while maintaining potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
